12-Hydroxy-7,8-dihydroergosterol
Overview
Description
12-Hydroxy-7,8-dihydroergosterol is a sterol compound with the molecular formula C28H46O2 It is a derivative of ergosterol, which is a crucial component of fungal cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-7,8-dihydroergosterol typically involves the hydrogenation of ergosterol. The process includes the selective reduction of the double bond in the ergosterol molecule, followed by hydroxylation at the 12th position. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere .
Industrial Production Methods: Industrial production of this compound is primarily achieved through yeast fermentation. The ergosterol is extracted from fungal mycelia and then subjected to chemical modifications to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxy-7,8-dihydroergosterol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
12-Hydroxy-7,8-dihydroergosterol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sterol derivatives.
Biology: The compound is studied for its role in fungal cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as an antifungal agent and its effects on human health.
Industry: It is used in the production of steroid drugs and as a marker for fungal biomass.
Mechanism of Action
The mechanism of action of 12-Hydroxy-7,8-dihydroergosterol involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can disrupt the function of membrane-bound proteins and enzymes, leading to various biological effects. The compound’s molecular targets include enzymes involved in sterol biosynthesis and transport pathways .
Comparison with Similar Compounds
Ergosterol: The parent compound, essential for fungal cell membranes.
Lanosterol: Another sterol involved in the biosynthesis of cholesterol.
Eburicol: A sterol intermediate in the biosynthesis of ergosterol.
Uniqueness: 12-Hydroxy-7,8-dihydroergosterol is unique due to its specific hydroxylation at the 12th position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(3S,10R,12R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)13-14-27(20,5)25(22)16-26(30)28(23,24)6/h7-9,17-19,21-26,29-30H,10-16H2,1-6H3/b8-7+/t18-,19+,21-,22?,23+,24?,25?,26+,27-,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWAFDROLPRQFL-BXMNNSEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(C(CC3C2CC=C4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1([C@@H](CC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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